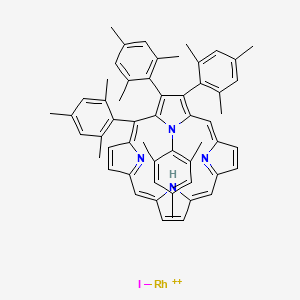
iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin is a complex organometallic compound. It features a rhodium ion coordinated to a porphyrin ligand, which is a macrocyclic compound known for its ability to bind metals. The porphyrin ligand in this compound is substituted with four 2,4,6-trimethylphenyl groups, enhancing its stability and solubility in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.
Metalation: The porphyrin ligand is then reacted with a rhodium salt, such as rhodium(III) chloride, under specific conditions to form the rhodium-porphyrin complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated reactors.
化学反応の分析
Types of Reactions
Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands around the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
科学的研究の応用
Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its anticancer properties and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors and as a component in electronic devices.
作用機序
The mechanism by which iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The porphyrin ligand stabilizes the rhodium center and can also participate in electron transfer processes.
類似化合物との比較
Similar Compounds
Rhodium(III) porphyrin complexes: Similar in structure but may lack the iodine atom.
Ruthenium porphyrin complexes: Similar coordination chemistry but with ruthenium instead of rhodium.
Iron porphyrin complexes: Commonly found in biological systems, such as in hemoglobin and cytochromes.
Uniqueness
Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin is unique due to the presence of the iodine atom, which can influence its reactivity and electronic properties. The specific substitution pattern on the porphyrin ligand also enhances its solubility and stability compared to other porphyrin complexes.
特性
CAS番号 |
85990-32-5 |
|---|---|
分子式 |
C56H54IN4Rh+2 |
分子量 |
1012.9 g/mol |
IUPAC名 |
iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin |
InChI |
InChI=1S/C56H54N4.HI.Rh/c1-30-19-34(5)49(35(6)20-30)52-47-18-17-45(59-47)28-44-14-13-42(57-44)27-43-15-16-46(58-43)29-48-53(50-36(7)21-31(2)22-37(50)8)54(51-38(9)23-32(3)24-39(51)10)56(52)60(48)55-40(11)25-33(4)26-41(55)12;;/h13-29,57H,1-12H3;1H;/q;;+3/p-1 |
InChIキー |
QJLYTODMOWWSRK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)C=C4C=CC(=CC5=NC(=CC6=C(C(=C2N6C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C=C5)N4)C.[Rh+2]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


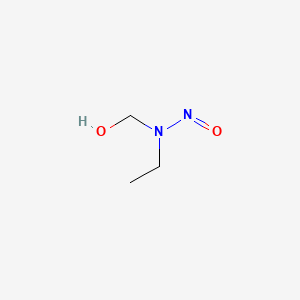
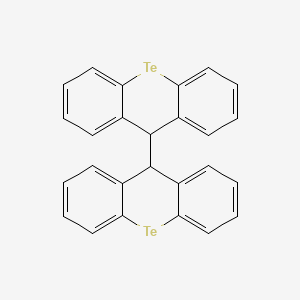

![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

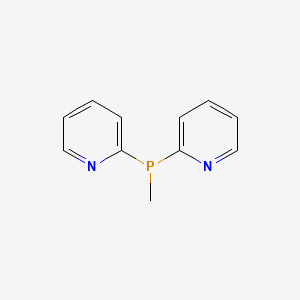
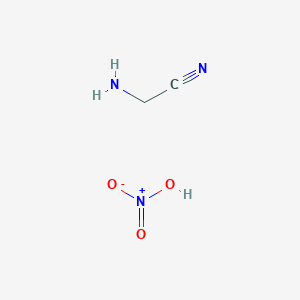

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
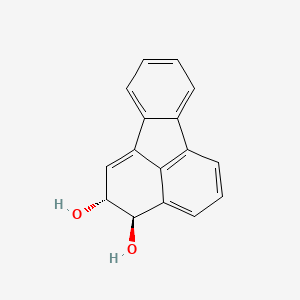

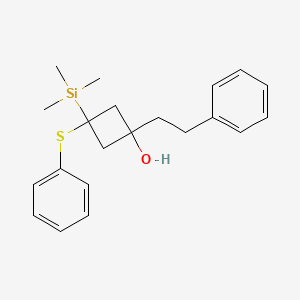
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
